molecular formula C7H7BrClN B13670590 2-Bromo-3-chloro-6-ethylpyridine

2-Bromo-3-chloro-6-ethylpyridine

Cat. No.: B13670590
M. Wt: 220.49 g/mol
InChI Key: MDKIOLVWSANFKL-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-6-ethylpyridine: is a halogenated pyridine derivative with the molecular formula C7H7BrClN

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-chloro-6-ethylpyridine can be achieved through several methods. One common approach involves the halogenation of 6-ethylpyridine. The process typically includes the following steps:

    Chlorination: The chlorination at the 3-position can be carried out using chlorine (Cl2) under controlled conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation reactions. The process is optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloro-6-ethylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form 2-chloro-3-ethylpyridine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products

    Nucleophilic Substitution: Products include various substituted pyridines.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include reduced pyridine derivatives.

Scientific Research Applications

2-Bromo-3-chloro-6-ethylpyridine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.

    Material Science: It is utilized in the preparation of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-6-ethylpyridine involves its interaction with various molecular targets. The halogen atoms (bromine and chlorine) make the compound highly reactive, allowing it to participate in a wide range of chemical reactions. The ethyl group provides additional stability and reactivity, enabling the compound to act as a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-chloro-6-methylpyridine
  • 2-Bromo-3-chloro-6-phenylpyridine
  • 2-Bromo-3-chloro-6-isopropylpyridine

Uniqueness

2-Bromo-3-chloro-6-ethylpyridine is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity patterns. The ethyl group further enhances its chemical properties, making it a valuable compound in various synthetic applications.

Properties

Molecular Formula

C7H7BrClN

Molecular Weight

220.49 g/mol

IUPAC Name

2-bromo-3-chloro-6-ethylpyridine

InChI

InChI=1S/C7H7BrClN/c1-2-5-3-4-6(9)7(8)10-5/h3-4H,2H2,1H3

InChI Key

MDKIOLVWSANFKL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C=C1)Cl)Br

Origin of Product

United States

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